1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
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Description
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound containing a triazole ring fused with a pyrimidine ring . This type of structure is found in many biologically active compounds .
Molecular Structure Analysis
Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . Depending on the position of nitrogen atoms, triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole . The compound contains a 1,2,3-triazolo[4,5-d]pyrimidine core, indicating that it has a 1,2,3-triazole ring fused with a pyrimidine ring .Future Directions
Triazolopyrimidines are a promising class of compounds with diverse biological activities, making them attractive targets for drug development . Future research could focus on further exploring the biological activity of this compound and optimizing its structure to improve its potency and selectivity .
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound can disrupt the normal functioning of the cell cycle and EMT, both of which are critical for cell growth and differentiation . The exact downstream effects of these disruptions would depend on the specific cellular context.
Pharmacokinetics
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to possess a broad spectrum of biological activities , suggesting that they may have favorable ADME properties.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the halting of the cell cycle at the S phase . It also impedes the EMT progression, a process critical for cancer metastasis . These effects could potentially lead to the suppression of tumor growth.
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-21(2,3)13-17(29)26-8-10-27(11-9-26)19-18-20(23-14-22-19)28(25-24-18)15-6-5-7-16(12-15)30-4/h5-7,12,14H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBNIRXZCDXCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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